1-叔丁基-3,5-二甲基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

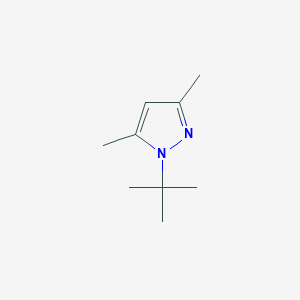

“1-tert-butyl-3,5-dimethyl-1H-pyrazole” is a chemical compound . It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular formula of “1-tert-butyl-3,5-dimethyl-1H-pyrazole” is C10H16N2O . The InChI key, which is a unique identifier for chemical substances, is WQHXOHHEPNBXMF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“1-tert-butyl-3,5-dimethyl-1H-pyrazole” is a powder at room temperature . The molecular weight is 196.25 .科学研究应用

Medicinal Chemistry: Antimicrobial Agents

Pyrazole derivatives, including 1-tert-butyl-3,5-dimethyl-1H-pyrazole , have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of biological activities and are particularly effective against various strains of bacteria and fungi. The structural modification of the pyrazole core can lead to compounds with potential as new antimicrobial agents, which is crucial in the fight against antibiotic-resistant pathogens .

Agriculture: Pesticides and Herbicides

In the agricultural sector, pyrazole derivatives serve as active ingredients in pesticides and herbicides. Their ability to disrupt the life cycle of pests and weeds, while being safe for crops, makes them valuable for enhancing crop yield and protection. Research into 1-tert-butyl-3,5-dimethyl-1H-pyrazole could lead to the development of more efficient and eco-friendly agrochemicals .

Material Science: Polymer Additives

The compound’s thermal stability and non-toxic nature make it an excellent candidate for use as an additive in polymers. It can improve the thermal stability of the polymer matrix, which is essential for extending the material’s lifespan and performance in various applications, from packaging to automotive parts .

Organic Synthesis: Building Blocks

1-tert-butyl-3,5-dimethyl-1H-pyrazole: can act as a building block in organic synthesis. Its reactive sites allow for various chemical transformations, making it a versatile intermediate for synthesizing a wide range of complex molecules. This is particularly useful in the pharmaceutical industry, where pyrazole derivatives are part of many drug molecules .

Coordination Chemistry: Ligands for Metal Complexes

Due to the presence of nitrogen atoms, pyrazole derivatives can coordinate with metals to form complexes. These complexes have applications in catalysis, magnetic materials, and as sensors. Research into the coordination behavior of 1-tert-butyl-3,5-dimethyl-1H-pyrazole could lead to new discoveries in this field .

Drug Discovery: Pharmacophore

The pyrazole ring is a common pharmacophore in drug discovery. It is present in many drugs due to its favorable interactions with biological targets. As a pharmacophore, 1-tert-butyl-3,5-dimethyl-1H-pyrazole could be the key moiety in the development of new therapeutic agents for various diseases .

安全和危害

“1-tert-butyl-3,5-dimethyl-1H-pyrazole” may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

It’s structurally similar compound, 3,5-dimethylpyrazole, has been found to act as a blocking agent for isocyanates .

Mode of Action

Based on the known actions of similar pyrazole compounds, it may interact with its targets by forming complexes

Biochemical Pathways

Pyrazole derivatives have been implicated in various biochemical reactions, including the formation of pyrazolato ligated complexes .

Result of Action

Similar compounds have been used to prepare n -1-substituted derivatives having antibacterial activity .

属性

IUPAC Name |

1-tert-butyl-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-7-6-8(2)11(10-7)9(3,4)5/h6H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVKQPSDGDWDEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380296 |

Source

|

| Record name | 1-tert-butyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-butyl-3,5-dimethyl-1H-pyrazole | |

CAS RN |

647824-46-2 |

Source

|

| Record name | 1-tert-butyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)

![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)